molecular formula C9H17NO2 B1294716 Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate CAS No. 4151-03-5

Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate

Cat. No. B1294716
CAS RN: 4151-03-5
M. Wt: 171.24 g/mol
InChI Key: CKYVYVAZNCMKAO-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in bioactive molecules and is often used in drug design due to its favorable pharmacokinetic properties .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves a cyclization reaction with yields ranging from 70-96% . Similarly, the stereoselective synthesis of compounds like methyl (S)-3-amino-3-(3-pyridyl)propanoate demonstrates the importance of chiral auxiliaries and catalysts in obtaining enantiomerically pure products . The use of chiral catalysts and protecting groups is a common theme in the synthesis of these compounds, as seen in the preparation of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using techniques such as X-ray crystallography. For example, the stereochemistry of certain pyrrolidine derivatives has been characterized by single-crystal X-ray diffraction studies . Additionally, intramolecular hydrogen bonding can play a significant role in the conformational properties of these molecules, as demonstrated in studies of thiadiazol-pyrrolidin-2-ol bearing species .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in synthesis. For example, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles can lead to the formation of various substituted products and heterocyclic compounds . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, as well as the nature of the nucleophiles involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as their acid dissociation constants and antimicrobial activity, are crucial for their practical applications. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, and some of these compounds have shown promising antibacterial activity against various strains, including M. tuberculosis . The photoluminescent properties of related compounds have also been studied, which could have implications for their use in materials science .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Related Compounds : Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate has been studied as a precursor in synthesizing various chemical compounds. For instance, it has been used in the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid (Zhang, 2009). Similarly, derivatives such as 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one have been synthesized using related compounds (Mironiuk-Puchalska et al., 2008).

Potential Biological and Pharmacological Relevance

  • Biological Activity and Drug Synthesis : The pyrrolidine group in this compound is significant in pharmaceutical chemistry. Pyrrolidines show biological effects and are used in medicine, such as in the synthesis of novel κ-opioid receptor antagonists like PF-04455242 (Grimwood et al., 2011). Additionally, derivatives have been synthesized for potential use as anticonvulsants and antinociceptives (Kamiński et al., 2016).

Chemical Properties and Interactions

  • Spectroscopic Studies : The compound and its derivatives have been analyzed using various spectroscopic methods for structural elucidation. For example, the study of selected cathinones involving similar compounds highlights the use of GC-MS, IR, NMR, and single-crystal X-ray diffraction methods (Nycz et al., 2016). Another study focused on the spectroscopic properties of N-heterocyclic derivatives of a similar compound, indicating the compound's utility in complex structural analyses (Lie Ken Jie & Syed-rahmatullah, 1991).

Safety And Hazards

The compound is associated with several hazard statements including H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 2-methyl-3-pyrrolidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(9(11)12-2)7-10-5-3-4-6-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYVYVAZNCMKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961791
Record name Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate

CAS RN

4151-03-5
Record name Methyl α-methyl-1-pyrrolidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4151-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl alpha-methylpyrrolidine-1-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl α-methylpyrrolidine-1-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.796
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DX Duc - Vietnam Journal of Science and Technology, 2016 - researchgate.net
An efficient aza-Michael addition of secondary amines to some α, β-unsaturated esters has been carried out using LiCLO4 as a catalyst. β-amino esters were obtained in high yields at …
Number of citations: 1 www.researchgate.net
B Zou, HF Jiang - Chinese Journal of Chemistry, 2008 - Wiley Online Library
A safe, environmentally friendly and cost‐effective method for the synthesis of β‐amino acid derivatives has been developed. Treatment of α,β‐unsaturated compounds with aliphatic …
Number of citations: 23 onlinelibrary.wiley.com

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